5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
5-(2-Methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbituric acid derivative featuring a 2-methoxybenzylidene substituent at the 5-position of the pyrimidinetrione core. This compound belongs to the class of 5-arylidene barbiturates, which are characterized by their conjugated π-system formed by the benzylidene group and the pyrimidinetrione ring. The 2-methoxy group on the benzylidene moiety introduces electron-donating effects, influencing the compound’s electronic properties, solubility, and intermolecular interactions .
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVCVCZXKMIXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxybenzylidene substitution which influences its chemical properties and biological interactions. Research has indicated that this compound may exhibit a range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : 5-[(2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Molecular Formula : C14H14N2O4
- CAS Number : 23450-43-3
The synthesis typically involves the condensation of 2-methoxybenzaldehyde with 1,3-dimethylbarbituric acid under basic conditions. This reaction is usually performed in solvents like ethanol or methanol with sodium hydroxide or potassium carbonate as a base to facilitate the reaction .
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For instance:
- In vitro assays demonstrated that this compound has cytotoxic effects against various cancer cell lines including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer). The selectivity index (SI) indicates that it has a higher cytotoxicity towards tumor cells compared to normal cells .
- The IC50 values for M-HeLa cells were reported to be significantly lower than those for normal liver cells, suggesting a promising therapeutic window for cancer treatment.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| M-HeLa | 0.01 | Sorafenib | Higher |
| MCF-7 | 0.12 | Doxorubicin | Lower |
Antimicrobial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have reported that it exhibits activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis .
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties:
- It has been shown to scavenge free radicals effectively in various assays such as DPPH and ABTS tests. The antioxidant activity correlates with its ability to inhibit oxidative stress-related cellular damage .
Case Studies
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Cytotoxicity Evaluation :
A study conducted on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines demonstrated that the compound significantly inhibited cell proliferation with IC50 values ranging from 0.01 to 0.12 µM across different cell lines . -
Antioxidant Mechanism :
A comparative analysis of antioxidant activities showed that the compound outperformed standard antioxidants like α-tocopherol in several assays. The total antioxidant capacity (TAC) was measured at 31.27 mg gallic acid per gram .
Scientific Research Applications
Medicinal Chemistry
5-(2-Methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promise in medicinal chemistry:
- Antimicrobial Activity : Research indicates that derivatives of pyrimidinetrione exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells .
- CNS Activity : Similar compounds have been explored for their ability to modulate neurotransmitter systems, indicating potential applications in treating neurological disorders .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex organic compounds. This includes the development of novel pharmaceuticals and agrochemicals .
- Reagent in Chemical Reactions : It can act as a reagent in various chemical reactions, such as condensation reactions and cyclization processes, facilitating the synthesis of diverse chemical entities .
Materials Science
In materials science, this compound is being explored for its potential applications:
- Polymer Chemistry : The incorporation of pyrimidinetrione derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .
- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials development. Its ability to form stable complexes with metal ions could lead to innovative applications in catalysis and sensor technology .
Case Study 1: Antimicrobial Testing
A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control substances, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways.
Case Study 3: Polymer Development
Research focused on incorporating this compound into polyvinyl chloride (PVC) matrices showed improved thermal stability and mechanical strength. This advancement suggests its utility in producing durable materials for construction and automotive industries.
Chemical Reactions Analysis
Oxidation and Reduction
The exocyclic double bond (C5=C7) and methoxy group are primary sites for redox transformations:
Oxidation
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Reagents : KMnO₄ (acidic or neutral conditions), CrO₃.
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Products :
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Epoxidation of the benzylidene double bond under mild conditions.
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Demethylation of the 2-methoxy group to 2-hydroxyl derivatives under strong acidic oxidation.
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Reduction
-
Products :
Electrophilic and Nucleophilic Substitution
The electron-rich aromatic ring and pyrimidinenitrile system enable regioselective substitutions:
Table 2: Substitution Reactions
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Nucleophilic Aromatic Substitution : The 2-methoxy group directs electrophiles to the para position, while the pyrimidinetrione ring remains inert under most conditions .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 5-arylidene pyrimidinetriones arises from variations in the substituents on the benzylidene group. Below is a detailed comparison based on substituent type, biological activity, and physicochemical properties.
Electron-Donating Substituents
- 5-(4-Dimethylaminobenzylidene) Derivatives (e.g., Compound 1 in ): The para-dimethylamino group (-NMe₂) is a strong electron donor, enhancing intramolecular charge transfer (ICT) and solvatochromic shifts. This substituent increases HOMO energy levels, as seen in spectral studies where dimethylamino derivatives exhibit absorption peaks at ~450 nm due to H-aggregate formation .
- 5-(4-Methoxybenzylidene) Derivatives (e.g., , Compound III): The para-methoxy group (-OMe) provides moderate electron donation, leading to less pronounced ICT compared to dimethylamino derivatives. Crystallographic studies reveal wide C–C–C angles (~139°) at the methine bridge, favoring planar molecular geometries . Supramolecular Behavior: Forms hydrogen-bonded chains (R₂²(16) motifs) via C–H···O interactions, influencing solid-state packing .
Electron-Withdrawing Substituents
- 5-(4-Chlorobenzylidene) Derivatives (e.g., SR-10 in ): Pharmacological Activity: Exhibits strong L-type calcium channel blockade (binding energy: -8.8 kcal/mol), outperforming hydroxy-substituted analogs (e.g., SR-5: -5 kcal/mol). Drug Likeliness: Calculated LogP values (~2.5) and topological polar surface area (TPSA ~70 Ų) suggest moderate bioavailability .
Heterocyclic Substituents
- 5-(2-Furylmethylene) Derivatives (): Compounds like 5-(2-furylmethylene)-1-phenylpyrimidinetrione show enzyme inhibition (Ki ~10 µM) against aminoglycoside acetyltransferases, comparable to lead inhibitors .
Hydroxy-Substituted Derivatives
- 5-(3-Hydroxybenzylidene)-2-thioxodihydropyrimidinedione (): The hydroxy (-OH) and thione (-S) groups enable tautomerism and hydrogen bonding, affecting redox behavior and metal chelation . Applications: Potential use in spectrophotometric metal ion detection (e.g., Co²⁺, Ni²⁺) via complexation .
Tabulated Comparison of Key Derivatives
Research Findings and Implications
- Electronic Effects : Electron-donating groups (e.g., -OMe, -NMe₂) lower LUMO energy, enhancing charge transfer and spectral shifts, while electron-withdrawing groups (e.g., -Br, -Cl) improve binding to biological targets like ion channels .
- Aggregation Behavior: Derivatives with strong donor-acceptor pairs (e.g., AB12 in ) form face-to-face π-stacks, whereas weak donors (e.g., PB12) adopt head-to-tail packing, impacting material design .
- Pharmacokinetics : Chloro and methoxy derivatives exhibit favorable LogP and TPSA values, suggesting oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
